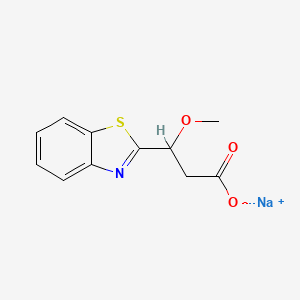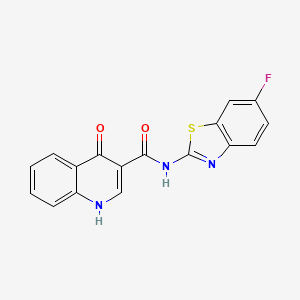![molecular formula C17H13F3N2O2S B6422562 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946340-26-7](/img/structure/B6422562.png)
4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-(trifluoromethyl)quinoline-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, a thiophene ring, a trifluoromethyl group, and a carboxamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the quinoline and thiophene rings, and the introduction of the trifluoromethyl and carboxamide groups . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the quinoline and thiophene rings. The electron-donating hydroxy group and electron-withdrawing trifluoromethyl group may cause an interesting electronic distribution within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could be involved in acid-base reactions, and the carboxamide group could participate in condensation or hydrolysis reactions .Applications De Recherche Scientifique
4-OH-NTE-TFM-QC has been studied for its potential medical applications, particularly in the field of neurology. 4-OH-NTE-TFM-QC has been shown to act as an anticonvulsant, an anti-inflammatory, and a neuroprotectant. It has also been studied for its ability to modulate the activity of various enzymes and receptors, including the serotonin 5-HT2A receptor, the NMDA receptor, and the GABA receptor. In addition, 4-OH-NTE-TFM-QC has been studied for its potential to act as an antidepressant, an anxiolytic, and a cognition enhancer.
Mécanisme D'action
The mechanism of action of 4-OH-NTE-TFM-QC is not fully understood. However, it is believed that 4-OH-NTE-TFM-QC acts as an agonist at the serotonin 5-HT2A receptor, an antagonist at the NMDA receptor, and an agonist at the GABA receptor. In addition, 4-OH-NTE-TFM-QC has been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects
4-OH-NTE-TFM-QC has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-OH-NTE-TFM-QC has been shown to reduce seizures, reduce inflammation, and protect neurons from damage. In addition, 4-OH-NTE-TFM-QC has been shown to have antidepressant, anxiolytic, and cognition-enhancing effects. It has also been shown to reduce the activity of MAO and AChE, which are involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-OH-NTE-TFM-QC in laboratory experiments has several advantages. 4-OH-NTE-TFM-QC is relatively easy to synthesize and is relatively stable in solution. In addition, 4-OH-NTE-TFM-QC has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body.
However, there are also some limitations to the use of 4-OH-NTE-TFM-QC in laboratory experiments. 4-OH-NTE-TFM-QC is a relatively new compound, and its effects on humans are not yet fully understood. In addition, the effects of 4-OH-NTE-TFM-QC may vary depending on the dose and the individual.
Orientations Futures
The potential future directions for 4-OH-NTE-TFM-QC are numerous. Further research is needed to investigate the effects of 4-OH-NTE-TFM-QC on humans, as well as its potential therapeutic applications. In addition, further research is needed to investigate the effects of 4-OH-NTE-TFM-QC on the activity of various enzymes and receptors. Finally, further research is needed to investigate the potential synergistic effects of 4-OH-NTE-TFM-QC with other compounds.
Méthodes De Synthèse
4-OH-NTE-TFM-QC can be synthesized using a variety of methods. The most common method involves the reaction of 4-hydroxy-N-[2-(thiophen-2-yl)ethyl] quinoline-3-carboxylic acid (4-OH-NTE-QC) with trifluoromethyl triflate (TFM-OTf) in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-OH-NTE-TFM-QC. Other methods of synthesis include the reaction of 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-chloroquinoline-3-carboxylic acid (4-OH-NTE-CQC) with trifluoromethyl bromide (TFM-Br) or trifluoromethyl iodide (TFM-I) in the presence of a base.
Propriétés
IUPAC Name |
4-oxo-N-(2-thiophen-2-ylethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-5-1-4-11-14(13)22-9-12(15(11)23)16(24)21-7-6-10-3-2-8-25-10/h1-5,8-9H,6-7H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSMBUUUOVWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B6422480.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)

![potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate](/img/structure/B6422548.png)


![2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B6422578.png)